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Z-Trp(boc)-OH

Cat. No.: B13147742
M. Wt: 438.5 g/mol
InChI Key: JCSZSNGHUWGACF-IBGZPJMESA-N
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Description

Academic Significance of Tryptophan in Complex Molecular Architectures Research

Tryptophan, an essential amino acid, holds a unique position in the study of complex molecular architectures due to its distinctive indole (B1671886) side chain. wikipedia.org This aromatic heterocycle imparts specific structural and functional properties to the molecules in which it is incorporated. mdpi.comnih.gov In the field of protein science, tryptophan residues are often found at interfaces, contributing to the stabilization of tertiary and quaternary structures and playing a crucial role in protein folding and binding events. mdpi.com Its fluorescent properties also make it an intrinsic probe for studying biomolecular dynamics. acs.org

Beyond its biological roles, the tryptophan scaffold is a valuable component in the design and synthesis of novel organic molecules with potential applications in materials science and medicinal chemistry. researchgate.net The indole nucleus can participate in various chemical transformations, allowing for the late-stage functionalization of complex peptides and other molecules. researchgate.netnih.gov This versatility makes tryptophan a subject of intense academic research, driving the development of new synthetic methodologies to manipulate its structure and incorporate it into larger, more complex molecular frameworks. cam.ac.ukuwaterloo.ca

Strategic Role of Protecting Groups in Modern Peptide and Organic Synthesis Methodologies

The synthesis of peptides and other complex organic molecules requires a high degree of control over chemical reactivity. Amino acids, the building blocks of peptides, possess multiple reactive functional groups, including an amino group, a carboxyl group, and, in many cases, a reactive side chain. sbsgenetech.com To achieve the desired sequence and structure, it is essential to temporarily block, or "protect," certain functional groups to prevent unwanted side reactions during the coupling process. sbsgenetech.combiosynth.com

This is where protecting groups play a strategic and indispensable role. sbsgenetech.combiosynth.com An ideal protecting group can be easily introduced onto a specific functional group, remains stable throughout various synthetic steps, and can be selectively removed under mild conditions without affecting other parts of the molecule. biosynth.com The concept of "orthogonality" is central to this strategy, where different protecting groups can be removed in any order using distinct chemical conditions. iris-biotech.depeptide.comiris-biotech.de

In peptide synthesis, two major strategies have emerged based on the choice of the α-amino protecting group: the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies. thermofisher.comresearchgate.net The Boc group is acid-labile, while the Fmoc group is base-labile. iris-biotech.dethermofisher.com This orthogonality allows for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact. peptide.com The judicious use of protecting groups is fundamental to achieving high yields and purity in the synthesis of complex peptides and other organic molecules. sbsgenetech.com

Overview of Z-Trp(Boc)-OH as a Key Building Block in Scholarly Synthetic Endeavors

This compound, chemically known as N-Benzyloxycarbonyl-N-in-tert-butyloxycarbonyl-L-tryptophan, is a prime example of an orthogonally protected amino acid derivative that serves as a crucial building block in synthetic chemistry. omizzur.comambeed.com In this compound, the α-amino group is protected by the benzyloxycarbonyl (Z) group, and the indole nitrogen of the tryptophan side chain is protected by the tert-butyloxycarbonyl (Boc) group. omizzur.com

The Z-group, while historically significant in solution-phase peptide synthesis, is stable under the conditions used to remove the Boc group. peptide.com Conversely, the Boc group on the indole nitrogen is labile to acid, such as trifluoroacetic acid (TFA). rsc.orgbzchemicals.com This differential stability is key to its utility. Protecting the indole nitrogen with a Boc group is particularly important as the unprotected indole can be susceptible to oxidation and other side reactions during synthesis and cleavage steps. peptide.combzchemicals.com

The use of this compound allows for the selective manipulation of the tryptophan residue within a peptide sequence. For instance, in solid-phase peptide synthesis (SPPS), after the peptide chain is assembled, the Boc group on the indole can be removed under specific acidic conditions, potentially allowing for further modification at that site. google.comresearchgate.net Its dicyclohexylamine (B1670486) (DCHA) salt form is often used to improve solubility in organic solvents, facilitating its use in various coupling reactions. myskinrecipes.com This protected tryptophan derivative is a valuable tool for constructing complex peptides and other molecules where precise control over the reactivity of the tryptophan side chain is required for research, pharmaceutical, and biotechnological applications. myskinrecipes.comknepublishing.comgoogle.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value
CAS Number 131829-26-0 ambeed.com
Molecular Formula C24H26N2O6 ambeed.com
Molecular Weight 438.47 g/mol ambeed.com

| Synonyms | N-Benzyloxycarbonyl-1-Boc-L-tryptophan omizzur.com |

Table 2: Chemical Properties of this compound DCHA Salt

Property Value
CAS Number 218938-57-9 omizzur.com
Molecular Formula C36H49N3O6 myskinrecipes.com
Molecular Weight 619.79 g/mol myskinrecipes.com

| Synonyms | N-Benzyloxycarbonyl-1-Boc-L-tryptophan dicyclohexylammonium (B1228976) salt omizzur.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26N2O6 B13147742 Z-Trp(boc)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m0/s1

InChI Key

JCSZSNGHUWGACF-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Routes and Methodologies for Z Trp Boc Oh

Advanced Purification Techniques in Z-Trp(Boc)-OH Synthesis Research

After synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. The required purity is exceptionally high, especially for its use in synthesizing pharmaceutical-grade peptides.

Standard purification methods include recrystallization or column chromatography. ontosight.ai However, for achieving the highest purity, more advanced techniques are employed. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for the analysis and purification of protected amino acids and peptides. ajpamc.comacs.org

A documented purification method for the analogous compound Fmoc-Trp(Boc)-OH involves creating a slurry of the crude product in a solvent like isopropyl ether, followed by the addition of an anti-solvent such as n-heptane. ajpamc.com This process selectively precipitates the desired compound in high purity, leaving impurities in the solution. This technique is highly applicable to this compound due to the similar nature of the protected amino acids.

Table 2: Comparison of Purification Techniques for this compound
TechniquePrincipleAdvantagesLimitations
Recrystallization Difference in solubility of the compound and impurities in a specific solvent system at different temperatures.Cost-effective, scalable.May not remove impurities with similar solubility; potential for product loss.
Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). ontosight.aiGood separation of a wide range of impurities.Can be time-consuming and solvent-intensive.
Slurry/Precipitation Selective precipitation of the product from a solvent/anti-solvent mixture. ajpamc.comCan be rapid and yield high purity product. ajpamc.comRequires careful selection of the solvent system.
Preparative HPLC High-resolution separation based on partitioning between a mobile and stationary phase under high pressure. acs.orgHighest achievable purity; separates closely related impurities.Expensive, limited scalability, generates significant solvent waste.

Principles and Application of Green Chemistry in this compound Synthesis

The synthesis of highly functionalized molecules like this compound inherently presents challenges to the principles of green chemistry. Developed by Paul Anastas and John Warner, these principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

A key principle is the maximization of "atom economy," which measures the efficiency of a reaction by how many atoms of the reactants are incorporated into the final product. acs.org The use of protecting groups, which are introduced and later removed, is fundamentally atom-uneconomical and generates waste. acs.orgresearchgate.net The synthesis of this compound involves two such groups, highlighting a direct conflict with this principle.

Efforts to make such syntheses "greener" focus on several areas:

Safer Solvents: Replacing hazardous solvents like DMF and DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). acs.orgpeptide.com

Waste Reduction: Optimizing processes to improve yields and reduce the number of purification steps, thereby lowering the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the product. acs.org

Catalysis: Using catalytic reagents instead of stoichiometric ones to minimize waste. nih.gov

While minimal-protection strategies are being developed for peptide synthesis to avoid the use of side-chain protecting groups altogether, the synthesis of the protected building block itself requires these derivatizations. researchgate.net Therefore, the greenest approach to producing this compound lies in optimizing the existing synthetic route to use less hazardous materials, reduce energy consumption, and maximize efficiency to minimize waste. researchgate.net

Table 3: Green Chemistry Considerations in this compound Synthesis
Green Chemistry PrincipleRelevance to this compound SynthesisPotential Improvement Strategy
1. Prevention It is better to prevent waste than to treat it. acs.orgOptimize reaction conditions to achieve high yield and purity, reducing waste from byproducts and purification. acs.org
2. Atom Economy The use of Z and Boc protecting groups is inherently atom-inefficient as they are not part of the final peptide. acs.orgWhile unavoidable for this specific compound, this highlights the need for novel synthetic strategies with fewer protective steps in the broader field.
5. Safer Solvents & Auxiliaries Traditional synthesis uses solvents like DMF and DCM, which are classified as hazardous. peptide.comInvestigate the use of greener solvents like 2-MeTHF or water-based systems where possible. acs.orgcsic.es
8. Reduce Derivatives The synthesis is based on creating a derivative (a protected amino acid). acs.orgThis principle is in direct conflict with the goal of the synthesis but encourages the development of alternative peptide synthesis strategies that may not require such building blocks. researchgate.net

Advanced Applications of Z Trp Boc Oh in Peptide Chemistry Research

Incorporation into Solid-Phase Peptide Synthesis (SPPS) Methodologies.myskinrecipes.comchemimpex.com

Z-Trp(Boc)-OH is a valuable asset in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptide chains. myskinrecipes.com The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group and a tert-butyloxycarbonyl (Boc) group safeguarding the indole (B1671886) nitrogen of the tryptophan side chain. myskinrecipes.comgoogle.com This strategic protection is crucial for preventing undesirable side reactions during the stepwise elongation of the peptide. myskinrecipes.com The stability of the Z-group under specific conditions and the acid-labile nature of the Boc group allow for selective deprotection and precise sequence control. myskinrecipes.comgoogle.com

Coupling Reagent Selection and Efficiency Studies in SPPS (e.g., HBTU/HOBt).rsc.orgknepublishing.com

The efficiency of incorporating this compound into a growing peptide chain during SPPS is heavily dependent on the choice of coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid, facilitating the formation of a peptide bond. A plethora of coupling reagents are available, each with its own mechanism and impact on reaction kinetics and potential side reactions like racemization. rsc.orgmdpi.com

Commonly employed coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. rsc.org Among the most effective and widely used are uronium salt-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in conjunction with an additive like HOBt (N-Hydroxybenzotriazole). knepublishing.compeptide2.com The HBTU/HOBt system is known to be highly efficient, promoting rapid coupling and minimizing racemization. knepublishing.compeptide2.com

Research has demonstrated the successful use of HBTU/HOBt for coupling Fmoc-Trp(Boc)-OH, a close analog of this compound used in Fmoc-based SPPS. knepublishing.com In one study, Fmoc-Trp(Boc)-OH was coupled using HBTU/HOBt and DIPEA (N,N-Diisopropylethylamine) in DCM (Dichloromethane) to synthesize a tetrapeptide. knepublishing.com This highlights the compatibility and effectiveness of this coupling cocktail for incorporating Boc-protected tryptophan derivatives. The selection of the appropriate coupling reagent and conditions is critical to maximize the yield and purity of the final peptide.

Interactive Data Table: Common Coupling Reagents in SPPS

Reagent Class Examples Key Features
Carbodiimides DCC, DIC Widely used, can lead to side reactions. mdpi.compeptide2.com
Phosphonium Salts BOP, PyBOP High coupling efficiency. peptide2.com
Uronium/Aminium Salts HBTU, HATU Fast reaction rates, reduced racemization. rsc.orgpeptide2.com

Resin Compatibility and Linker Strategies in SPPS.researchgate.netpeptide.comsigmaaldrich.com

The choice of solid support (resin) and the linker that attaches the nascent peptide chain to it is a critical aspect of SPPS. The compatibility of this compound with various resins and linkers is essential for a successful synthesis. The linker's stability must be orthogonal to the protecting groups used for the amino acids, meaning it should remain intact during the repeated steps of α-amino group deprotection but be cleavable under specific conditions at the end of the synthesis.

In Boc-based SPPS, resins like PAM (Phenylacetamidomethyl) are commonly used. luxembourg-bio.com The linkage to the resin is typically an ester bond that is stable to the acidic conditions used for Boc group removal (e.g., TFA) but can be cleaved by strong acids like HF (Hydrogen Fluoride) at the end of the synthesis. peptide.com

Research on Mitigating Tryptophan-Related Side Reactions During SPPS.sigmaaldrich.comsigmaaldrich.comthermofisher.com

The indole side chain of tryptophan is particularly susceptible to several side reactions during SPPS, most notably oxidation and alkylation. thermofisher.com These modifications can occur during the repetitive acid treatments for deprotection and, more significantly, during the final cleavage of the peptide from the resin. The generation of reactive cationic species from cleaved protecting groups or the resin linker can attack the nucleophilic indole ring.

The use of a Boc group to protect the indole nitrogen of tryptophan, as in this compound and Fmoc-Trp(Boc)-OH, is a primary strategy to prevent these side reactions. researchgate.net This protection shields the indole from electrophilic attack. researchgate.net Research has shown that using Fmoc-Trp(Boc)-OH can significantly reduce or eliminate the sulfonation of tryptophan that can occur from byproducts of arginine side-chain deprotection.

Furthermore, the addition of "scavengers" to the cleavage cocktail is a crucial measure. acs.org Scavengers are nucleophilic compounds that trap the reactive cationic species before they can modify the peptide. acs.org Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). acs.org The choice and combination of scavengers are critical for maximizing the purity of the final peptide, especially for sequences containing sensitive amino acids like tryptophan. acs.org For instance, the use of Fmoc-Trp(Boc)-OH has been shown to suppress the reattachment of C-terminal tryptophan residues to the resin linker cation during cleavage.

Interactive Data Table: Common Tryptophan Side Reactions and Mitigation Strategies

Side Reaction Cause Mitigation Strategy
Oxidation Exposure to air, cleavage cocktail. thermofisher.com Use of scavengers (e.g., EDT), minimal exposure to cleavage cocktail. thermofisher.com
Alkylation Reactive cations from protecting groups/linker. Indole protection (e.g., Boc group), use of scavengers (e.g., TIS, water). researchgate.net
Sulfonation Byproducts from Arg(Pmc/Pbf) deprotection. Use of Fmoc-Trp(Boc)-OH.
Reattachment to resin Cation generated at the resin linker. thermofisher.com Use of Fmoc-Trp(Boc)-OH.

Utilization in Solution-Phase Peptide Synthesis Approaches.myskinrecipes.comknepublishing.compeptide.com

While SPPS is a dominant method, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of protected peptide fragments. This compound is also well-suited for solution-phase approaches. myskinrecipes.com In this method, the coupling and deprotection reactions are carried out in a homogenous solution, with purification of the intermediate peptide at each step.

The dual Z and Boc protecting groups on this compound provide the necessary orthogonality for controlled synthesis in solution. The Z-group can be removed by catalytic hydrogenation, while the Boc group is cleaved under acidic conditions. bachem.com This allows for selective deprotection and the stepwise elongation of the peptide chain in a controlled manner. The dicyclohexylamine (B1670486) (DCHA) salt form of this compound can enhance its solubility in organic solvents, which is beneficial for coupling reactions in solution. myskinrecipes.com

Segment Condensation Strategies Employing this compound.google.com

For the synthesis of very large peptides or small proteins, a convergent approach known as segment condensation is often employed. This strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution to form the final, full-length peptide.

Protecting Group Chemistry Research Pertaining to Z Trp Boc Oh

Mechanistic and Kinetic Studies of Z-Group Cleavage in Tryptophan Derivatives

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a cornerstone of peptide chemistry, valued for its stability under a range of conditions and the versatility of its removal. researchgate.net Cleavage of the Z-group is most commonly achieved through catalytic hydrogenolysis or by treatment with strong acids. researchgate.net

Kinetic studies on the acid-catalyzed cleavage of protecting groups provide valuable insights into reaction mechanisms. For instance, research on the HCl-catalyzed deprotection of Boc-protected amines has revealed a second-order dependence on the acid concentration. researchgate.net While this study did not specifically focus on the Z-group, the principles of acid-catalyzed carbamate (B1207046) cleavage are relevant. The proposed mechanism involves the reversible formation of a protonated carbamate, followed by a general acid-catalyzed separation of an ion-molecule pair. researchgate.net

In the context of tryptophan, the Z-group offers robust protection of the α-amino group. However, its removal requires conditions that can potentially affect other parts of the peptide or other protecting groups. researchgate.net For example, strong acids like HBr in acetic acid, liquid HF, or trifluoroacetic acid (TFA) at elevated temperatures are effective for Z-group cleavage. researchgate.net Reductive cleavage methods have also been explored. Studies on various protected tryptophan and histidine derivatives have shown that the p-nitrobenzyloxycarbonyl [Z(NO2)] group can be cleaved under mild reductive conditions, such as controlled-potential electrolysis or with metals like magnesium in methanol (B129727). uminho.pt

Table 1: Common Cleavage Conditions for the Z-Group

Reagent/Condition Mechanism Notes
Catalytic Hydrogenolysis (e.g., H₂/Pd) Reductive Cleavage Not suitable for peptides containing sulfur-containing amino acids. researchgate.net
HBr in Acetic Acid Acidolysis Harsh conditions. researchgate.net
Liquid HF Acidolysis Strong acid, requires specialized equipment. researchgate.net

Mechanistic and Kinetic Studies of Indole (B1671886) N-Boc Group Cleavage

The protection of the tryptophan indole nitrogen is crucial to prevent side reactions, such as oxidation or alkylation, during peptide synthesis, particularly during acid-mediated cleavage steps. peptide.comthermofisher.com The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen in the Fmoc/tBu solid-phase strategy. ug.edu.pl

The cleavage of the N-Boc group from the indole is typically achieved with strong acids like trifluoroacetic acid (TFA). ug.edu.plrsc.org Mechanistically, the acid-catalyzed deprotection of a Boc group proceeds via the formation of a tert-butyl cation. peptide.com This cation is a potent electrophile that can alkylate the electron-rich indole ring of unprotected tryptophan residues. peptide.comthermofisher.com When the indole nitrogen is protected with a Boc group, cleavage with TFA first yields an indole-carboxy intermediate, which subsequently decarboxylates. peptide.com This intermediate helps to shield the tryptophan side chain from alkylation by the released tert-butyl cation. peptide.com

Kinetic studies have shown that the rate of acid-catalyzed Boc deprotection can have a second-order dependence on the acid concentration. researchgate.net This implies that the reaction mechanism may involve more than a simple protonation and fragmentation. A proposed mechanism involves a general acid-catalyzed separation of a reversibly formed ion-molecule pair after the initial protonation of the carbamate. researchgate.net

Alternative, milder methods for N-Boc cleavage have been investigated. For instance, a method using NaBH₄ in ethanol (B145695) has been reported for the selective deprotection of N-Boc from imidazoles and pyrazoles, while leaving the N-Boc group on indoles and primary amines intact. arkat-usa.org Another mild method utilizes oxalyl chloride in methanol for the deprotection of various N-Boc protected substrates, including N-Boc-L-tryptophan. nih.gov Thermal deprotection of N-Boc groups in continuous flow without an acid catalyst has also been demonstrated. nih.gov

Table 2: Conditions for Indole N-Boc Group Cleavage

Reagent/Condition Mechanism Key Features
Trifluoroacetic Acid (TFA) Acidolysis Standard condition in Fmoc/tBu synthesis; generates tert-butyl cation. peptide.comug.edu.pl
NaBH₄ in Ethanol Reductive Selective for imidazoles and pyrazoles over indoles. arkat-usa.org
Oxalyl Chloride in Methanol Acid-catalyzed (in situ HCl) Mild, room temperature conditions. nih.gov

Orthogonal Protecting Group Strategies in the Context of Tryptophan Derivatives

Orthogonal protecting group strategies are essential in complex peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. peptide.com In the case of Z-Trp(Boc)-OH, the Z and Boc groups form part of a broader orthogonal scheme. The Z-group is stable to the basic conditions used to remove the Fmoc group and the mild acidic conditions used to remove the Boc group from the α-amino position in Boc-SPPS. researchgate.netpeptide.com Conversely, the indole N-Boc group is stable to the conditions used for Fmoc group removal. acs.org

The combination of Z and Boc on the same tryptophan residue allows for differential deprotection. The Nα-Z group can be removed by hydrogenolysis, while the Nin-Boc group remains intact. rsc.org The Nin-Boc group can then be removed with acid. rsc.org This orthogonality is crucial for synthetic strategies that require selective modification at either the α-amino group or the indole nitrogen.

Other protecting groups can be incorporated into orthogonal schemes with Z and Boc. For example, the allyloxycarbonyl (Alloc) group is orthogonal to both Fmoc and acid-sensitive groups like Boc and can be removed with a palladium catalyst. cam.ac.uk This allows for on-resin modifications. The use of Boc-Lys(Fmoc)-OH or Boc-Lys(Alloc)-OH in Boc-chemistry enables the preparation of protected peptide fragments or site-specific modifications of lysine (B10760008) residues. peptide.compeptide.com

The choice of protecting groups for other amino acids in a peptide containing this compound is also critical. For instance, in Fmoc chemistry, the combination of Trp(Boc) and Arg(Pbf) has been shown to significantly reduce tryptophan alkylation during TFA treatment. researchgate.net

Table 3: Orthogonality of Protecting Groups Relevant to this compound

Protecting Group Cleavage Condition Stable To
Z (Benzyloxycarbonyl) Hydrogenolysis, Strong Acid (e.g., HBr/AcOH, HF) researchgate.net Mild Acid (TFA for Boc removal), Base (for Fmoc removal) researchgate.net
Boc (tert-Butoxycarbonyl) Strong Acid (e.g., TFA) peptide.comug.edu.pl Base (for Fmoc removal), Hydrogenolysis rsc.orgacs.org
Fmoc (9-Fluorenylmethoxycarbonyl) Base (e.g., Piperidine) peptide.com Acid (for Boc/Z removal), Hydrogenolysis peptide.com

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst cam.ac.uk | Acid, Base cam.ac.uk |

Investigation of Protecting Group Stability Under Diverse Synthetic Conditions

The stability of protecting groups under various reaction conditions is a critical factor in the success of a synthetic route. The Nα-Z group is known for its high stability towards basic and mild acidic conditions, making it compatible with the removal of Fmoc and, with care, Boc groups. researchgate.net However, it is labile to strong acids and catalytic hydrogenation. researchgate.net

The Nin-Boc group on tryptophan is stable to the basic conditions used for Fmoc deprotection. acs.org It is, however, cleaved by strong acids like TFA. peptide.comug.edu.pl The stability of the N-Boc group on the indole is generally greater than that of an Nα-Boc group, allowing for selective Nα-Boc deprotection in some cases, though this is not always a routine procedure. ug.edu.pl

The presence of certain reagents can affect the stability of these protecting groups. For example, while the Nin-Boc group is stable to many conditions, some studies have explored alternative deprotection methods. One study found that NaBH₄ in ethanol can selectively cleave N-Boc from imidazoles while leaving it on indoles, highlighting the differential stability of the N-Boc group depending on the heterocyclic system. arkat-usa.org

During peptide synthesis, the choice of coupling reagents and other additives must be compatible with the protecting groups. For instance, the development of DNA-encoded libraries using solution-phase Fmoc-based peptide synthesis required careful selection of protecting groups and reaction conditions. In this context, Fmoc-Trp(Boc)-OH was used, and the N-Boc group proved to be a suitable protecting strategy. acs.org

The stability of protecting groups during the final cleavage and deprotection of the peptide from the solid support is also a major consideration. The tert-butyl cation generated during Boc cleavage can lead to side reactions with nucleophilic residues like tryptophan and tyrosine. peptide.com The use of scavengers is essential to mitigate these side reactions. peptide.com

Stereochemical Control and Racemization Studies in Z Trp Boc Oh Chemistry

Investigation of Racemization Pathways During Amide Bond Formation

Racemization, or more accurately for diastereomeric peptides, epimerization, is a significant side reaction during peptide synthesis. polimi.itdigitellinc.com The loss of chiral purity typically occurs at the C-terminal amino acid residue during the coupling reaction due to the activation of its carboxyl group. digitellinc.comresearchgate.net Two primary mechanisms are responsible for this loss of stereochemical integrity: the formation of an oxazol-5(4H)-one intermediate and direct enolization via α-proton abstraction. polimi.it

Oxazolone (B7731731) Formation: This is considered the most predominant pathway for racemization during peptide bond formation. polimi.it The process is initiated by the activation of the N-protected amino acid's carboxyl group, which is necessary to facilitate the nucleophilic attack by the amino group of the incoming amino acid. polimi.itnih.gov However, the activated carboxyl group can also be attacked intramolecularly by the oxygen atom of the adjacent urethane (B1682113) (in the case of Z- or Boc-protected amino acids) or the preceding amide bond's carbonyl oxygen (in a peptide fragment). polimi.itcomputer.org This cyclization forms a 5(4H)-oxazolone (also known as an azlactone). polimi.itdigitellinc.com

The α-proton of the oxazolone is highly acidic and can be readily abstracted by a base present in the reaction mixture. This leads to the formation of a planar, achiral enolate intermediate which is stabilized by aromatization. cat-online.com Subsequent, non-stereoselective re-protonation of this intermediate yields a mixture of both L- and D-enantiomers, resulting in a racemized or epimerized product. polimi.itcat-online.com The use of strong activating agents and the presence of bases can significantly promote this pathway. polimi.it

Direct Enolization (Hα Abstraction): A second, though generally less common, mechanism is the direct abstraction of the α-proton (Hα) from the activated amino acid derivative by a base. polimi.it This forms a carbanion intermediate. Subsequent re-protonation leads to racemization. biosynth.com This pathway is more likely for amino acids with electron-withdrawing groups in their side chains, which increase the acidity of the α-proton. polimi.it While less prevalent for standard amino acids under typical coupling conditions, it can become significant with highly basic conditions or specific amino acid structures. polimi.it

For Z-Trp(Boc)-OH, like other Nα-alkoxycarbonylamino acids, the oxazolone pathway is the primary concern during coupling reactions. computer.orgnih.gov The benzyloxycarbonyl (Z) group participates in the formation of the oxazolone, making the α-carbon susceptible to epimerization upon activation.

Strategies for Maintaining Enantiomeric Purity During this compound Coupling Reactions

Maintaining the enantiomeric purity of this compound during its incorporation into a peptide chain is paramount. Several strategies have been developed that focus on the choice of coupling reagents, reaction conditions, and protecting groups.

Selection of Coupling Reagents and Additives: The choice of coupling methodology is the most critical factor in controlling racemization.

Carbodiimides and Additives: Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are powerful activators but can lead to significant racemization if used alone, as they promote the formation of highly reactive O-acylisourea intermediates that readily form oxazolones. polimi.itdigitellinc.com To suppress this, additives are essential. Racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) react with the O-acylisourea to form an active ester that is more stable and less prone to racemization. researchgate.netresearchgate.net More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has emerged as an exceptional additive that enhances coupling efficiency while minimizing epimerization. windows.net

Onium Salts: Phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that incorporate the function of the additive within their structure. digitellinc.comresearchgate.net They react with the carboxylate of the amino acid to form active esters in situ. digitellinc.com Reagents like HATU, which is based on HOAt, are particularly effective at preventing racemization. researchgate.net However, even with these reagents, the choice of base and pre-activation time can influence the degree of epimerization. polimi.it

Novel Reagents: Newer generations of coupling reagents have been developed to offer high reactivity with minimal racemization. COMU, an Oxyma-based aminium salt, has been shown to provide excellent yields with very low epimerization. windows.net Ynamide-based coupling reagents have also been reported to yield products with low epimerization compared to conventional reagents like HBTU and HATU. polimi.it

The following table summarizes the effect of different coupling conditions on the level of epimerization for a model peptide coupling, illustrating the importance of reagent selection.

Coupling ReagentAdditiveBaseEpimerization (%)Reference
DCC--High polimi.it
HBTU-DIEA18 polimi.it
HATU-DIEA13 polimi.it
PyBOP-DIEA12 polimi.it
DEPBT--Low polimi.it
COMU-DIEAVery Low windows.net
DIC/CuCl₂HOBt-<0.1 computer.org

Protecting Group Strategy: The protecting groups on both the α-amino group and the side chain play a role. The N-terminal Z-group (benzyloxycarbonyl) is a urethane-type protection that is known to reduce the rate of racemization compared to other types of protecting groups. The Boc group on the indole (B1671886) nitrogen of tryptophan in this compound is crucial for preventing side reactions at the indole ring, such as modification by cationic species generated during synthesis, which could otherwise complicate purification and analysis. researchgate.netmdpi.com

Reaction Conditions: Controlling the reaction parameters is another key strategy.

Base: The type and stoichiometry of the base used can have a profound impact. Weakly basic tertiary amines like N-methylmorpholine (NMM) are generally preferred over stronger or more sterically hindered bases like diisopropylethylamine (DIEA), which can sometimes accelerate racemization. polimi.it

Solvent: The polarity of the solvent can influence the reaction pathways. While polar aprotic solvents like N,N-dimethylformamide (DMF) are common, their choice can affect racemization rates. polimi.it

Temperature and Time: Lowering the reaction temperature and minimizing the time the activated amino acid exists before coupling can reduce the extent of epimerization. Microwave-assisted synthesis, which uses high temperatures for very short periods, has been shown to produce high yields with low racemization when properly controlled.

By carefully selecting a combination of a modern coupling reagent with an appropriate additive (e.g., HATU, or DIC/Oxyma), a weak base, and controlled reaction times, the enantiomeric purity of this compound can be effectively maintained during peptide synthesis.

Advanced Analytical Methodologies for Chiral Purity Assessment in Research

Accurately determining the enantiomeric purity of amino acid derivatives and the peptides they form is essential for quality control and research. Several advanced analytical methodologies are employed for this purpose, offering high sensitivity and precision. digitellinc.comijsra.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of chiral purity analysis. cat-online.commdpi.com

Chiral HPLC: This is a direct method where enantiomers are separated on a chiral stationary phase (CSP). cat-online.comwindows.net Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and zwitterionic CSPs have proven effective for separating N-protected amino acid enantiomers, including Fmoc-Trp(Boc)-OH. windows.netnih.gov The separation can be performed under various conditions (normal-phase, reversed-phase, or polar-organic) to optimize resolution. windows.net Coupling HPLC with mass spectrometry (HPLC-MS) provides both separation and mass identification, enhancing confidence in the results. digitellinc.comresearchgate.net

Chiral GC-MS: This is a highly sensitive and accurate method, often considered a gold standard for determining the enantiomeric purity of amino acid residues within a peptide. biosynth.comnih.gov The peptide is first hydrolyzed to its constituent amino acids. cat-online.comnih.gov These amino acids are then derivatized to make them volatile (e.g., as N-trifluoroacetyl isobutyl esters) and are separated on a chiral GC column. nih.gov A significant advancement in this technique involves performing the hydrolysis step with deuterated acid (e.g., DCl in D₂O). cat-online.comnih.gov This allows for the differentiation between the D-isomer impurity originally present in the sample and any D-isomer formed due to racemization during the hydrolysis procedure itself. The endogenously racemized amino acids become deuterium-labeled at the α-position, while the original D-isomer impurity remains unlabeled. Mass spectrometry is then used to quantify the relative amounts of the unlabeled D- and L-isomers, allowing for a highly accurate determination of the original enantiomeric purity down to levels of 0.1% or lower. digitellinc.comcat-online.comcat-online.com

Capillary Electrophoresis (CE): CE is another powerful high-resolution technique for chiral separations. polimi.itresearchgate.net Enantiomers are separated in a capillary based on their differential migration in an electric field in the presence of a chiral selector added to the buffer. researchgate.netnih.gov Common chiral selectors include cyclodextrins, macrocyclic antibiotics, and chiral surfactants. researchgate.netnih.govnih.gov CE can be used to analyze the final peptide without hydrolysis, allowing for the separation of diastereomeric peptides and providing direct information on the stereochemical integrity of the product. researchgate.net

These advanced methods, particularly the hyphenated techniques like HPLC-MS and GC-MS with deuterium (B1214612) labeling, provide researchers with robust and reliable tools to quantify the chiral purity of this compound and ensure the stereochemical fidelity of the resulting peptides. digitellinc.combioregio-stern.de

Functionalization and Derivatization Research of the Tryptophan Indole Moiety

Site-Selective Modification Strategies of the Indole (B1671886) Nitrogen (N1) in Protected Tryptophan Derivatives

The direct functionalization of the indole nitrogen (N1) is a key strategy for modifying tryptophan. A direct protocol for the N1-alkylation of N-α-protected tryptophans provides a rapid and epimerization-free route to a variety of tryptophan derivatives. thieme-connect.com These derivatives are suitable for direct incorporation into peptides, enabling late-stage modifications. thieme-connect.com

One method for selective modification involves the reaction of the tryptophan indole group with malondialdehyde under acidic conditions. acs.orgresearchgate.net This reaction results in a quantitative condensation, forming a substituted acrolein moiety with a reactive aldehyde group. acs.orgresearchgate.net This aldehyde can be further derivatized, for instance, by forming a hydrazone. acs.orgresearchgate.net This method provides a basis for a reversible tagging system for tryptophan-containing peptides. acs.orgresearchgate.net

Copper-catalyzed Ullmann coupling has also been employed for the N-arylation of tryptophan residues in peptides. rsc.org This method demonstrates good functional group tolerance and chemoselectivity for the indole nitrogen, offering a pathway to introduce diverse aryl groups. rsc.org

Table 1: Examples of N1-Functionalization Reactions of Tryptophan Derivatives This table is interactive. Users can sort and filter the data.

Reaction Type Reagents Product Type Reference
N1-Alkylation Alkyl halides N1-Alkyl-Trp derivatives thieme-connect.com
Condensation Malondialdehyde N1-Acrolein-Trp derivatives acs.orgresearchgate.net
Ullmann Coupling Aryl halides, Copper catalyst N1-Aryl-Trp derivatives rsc.org

Regioselective C-Alkylation and C-Arylation of the Indole Ring (C2, C7)

The functionalization of the carbon atoms of the indole ring, particularly at the C2 and C7 positions, has been a significant area of research. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position, making regioselective modification at other positions a synthetic challenge. chim.it

C2-Functionalization:

The C2 position of the indole ring is a primary target for functionalization. capes.gov.br Palladium-catalyzed C-H activation has emerged as a powerful tool for the C2-arylation of tryptophan derivatives. researchgate.net Metal-free photoredox catalysis using aryldiazonium salts also enables the regioselective C2-arylation of indoles and tryptophan under mild conditions. nih.gov This method is chemoselective and can be applied to late-stage functionalization of peptides. nih.gov

For C2-alkylation, visible-light-mediated, additive-free photocatalysis with bromodifluoroacetate/acetamide-derived radical precursors has been reported. researchgate.net Another approach involves a palladium(II)-catalyzed, norbornene-mediated regioselective alkylation at the C2 position of N-Boc-protected tryptophan ethyl ester. acs.org

C7-Functionalization:

Selective functionalization at the C7 position is more challenging due to the higher reactivity of the C2 position. mdpi.com Strategies to achieve C7 selectivity often involve the use of directing groups on the indole nitrogen to steer the reaction to the desired position. mdpi.com For instance, a pivaloyl directing group on the nitrogen has been used in rhodium(III)-catalyzed regioselective C7-arylation of protected tryptophans with 1,4-benzoquinones. researchgate.net

Another strategy involves the C2 and C7 diboronation of N-Boc-tryptophan methyl ester using an iridium catalyst, followed by selective protodeboronation at the C2 position to yield the C7-borylated product. acs.org This C7-boronated intermediate can then be used for further functionalization. acs.org

Table 2: Regioselective Functionalization of the Tryptophan Indole Ring This table is interactive. Users can sort and filter the data.

Position Reaction Type Catalyst/Reagents Key Features Reference
C2 Arylation Palladium C-H activation researchgate.net
C2 Arylation Eosin Y (photocatalyst), Aryldiazonium salts Metal-free, mild conditions nih.gov
C2 Alkylation Visible light, Bromodifluoroacetate Additive-free, rapid researchgate.net
C2 Alkylation Palladium(II), Norbornene No racemization acs.org
C7 Arylation Rhodium(III), Pivaloyl directing group High regioselectivity researchgate.net
C7 Borylation/Arylation Iridium (diboronation), Palladium (protodeboronation) Stepwise functionalization acs.org

Development of Novel Z-Trp(Boc)-Derived Probes and Conjugates for Chemical Biology Research

The ability to functionalize Z-Trp(Boc)-OH has led to the development of novel probes and conjugates for chemical biology. These tools are instrumental in studying biological processes. uni-due.de

This compound and its derivatives are used in solid-phase peptide synthesis to incorporate modified tryptophan residues into peptides. researchgate.net For example, Fmoc-Trp(Boc)-OH is a common building block in the synthesis of peptide-based probes. researchgate.net These modified peptides can be conjugated to reporter molecules, such as fluorophores or bioactive compounds, to create probes for studying protein-protein interactions, enzyme activity, and other cellular events. uni-due.denih.gov

One application is the development of "caged" probes, where the activity of a molecule is masked until a specific event, such as enzymatic cleavage, "uncages" it. researchgate.net For instance, a luminescent probe for the immunoproteasome has been developed by appending a peptide recognition sequence containing a modified tryptophan to aminoluciferin. researchgate.net

The conjugation of this compound derived peptides to various bioactive molecules, including heterocycles, has been explored to develop new therapeutic agents with potential antimicrobial and anti-inflammatory activities. nih.gov

Mechanistic Investigations of Tryptophan Functionalization Reactions

Understanding the mechanisms of tryptophan functionalization is crucial for optimizing existing methods and developing new ones.

Palladium-Catalyzed Reactions: Mechanistic studies of palladium-catalyzed C-H glycosylation at the C2 position of tryptophan have revealed a concerted oxidative addition mechanism for the stereospecific functionalization of a palladacycle intermediate. chinesechemsoc.org Density functional theory (DFT) calculations have been instrumental in elucidating these pathways. chinesechemsoc.org

Photoredox Catalysis: In the photocatalytic C2-alkylation of tryptophan, a proposed mechanism involves the one-electron oxidation of the indole nitrogen, leading to the formation of an indole radical cation. mdpi.com This intermediate makes the benzylic proton more acidic, facilitating the reaction. mdpi.com For C-S bond formation between tryptophan and thiophenols, a plausible mechanism involves the generation of a thiyl radical via photoinduced oxidation, which then adds to the indole ring. chinesechemsoc.org

Enzymatic Halogenation: The mechanism of enzymatic chlorination of tryptophan at the C7 position by tryptophan 7-halogenase has been investigated using combined quantum mechanical/molecular mechanical (QM/MM) methods. researchgate.net These studies have identified the rate-limiting step and provided insights into the reaction barriers. researchgate.net

Dimethylallyltryptophan Synthase (DMATS): The mechanism of prenylation by DMATS is proposed to be a dissociative electrophilic alkylation of the indole ring by dimethylallyl diphosphate (B83284) (DMAPP). nih.gov Cleavage of the C-O bond in DMAPP generates a dimethylallyl cation, which then alkylates the indole moiety. nih.gov The regioselectivity of this enzymatic reaction is influenced by the orientation of the substrates within the active site and electronic effects of substituents on the tryptophan ring. nih.gov

Advanced Analytical Methodologies for Research Applications of Z Trp Boc Oh

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Academic Synthesis

In the synthesis of peptides and other complex molecules using Z-Trp(Boc)-OH, chromatographic techniques are indispensable for real-time reaction monitoring and the final purity assessment of isolated materials. wiley-vch.denih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant methods, offering high resolution and sensitivity. uit.no

Reaction progress can be effectively tracked by taking aliquots from the reaction mixture and analyzing them via HPLC or LC-MS. nih.govoup.comnih.gov This allows researchers to observe the consumption of the this compound starting material and the concurrent formation of the desired product peak, enabling the optimization of reaction times and conditions to maximize yield and minimize byproduct formation. cam.ac.ukacs.org

For purity assessment, reverse-phase HPLC (RP-HPLC) is the standard. nih.gov These systems typically utilize a stationary phase, such as a C18 column, and a mobile phase consisting of a gradient of aqueous and organic solvents, like water and acetonitrile. rsc.org An acid additive, commonly 0.1% trifluoroacetic acid (TFA), is often included in the mobile phase to improve peak shape and resolution by ensuring consistent ionization of the analytes. rsc.org Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram, with purities often exceeding 97% for research applications. apeptides.com

In mechanistic studies, advanced HPLC and UPLC methods can provide deeper insights. By systematically altering chromatographic parameters—such as the mobile phase composition, pH, and the nature of acid or base additives—researchers can study how these changes affect the retention time, selectivity, and resolution of analytes. mdpi.comnih.gov This information helps to elucidate the interactions between the analyte, the stationary phase, and the mobile phase, which is crucial for developing robust separation methods. mdpi.comnih.gov UPLC, with its use of smaller particle size columns, offers faster analysis times and greater resolution, making it particularly valuable for analyzing complex reaction mixtures. uit.no

Table 1: Typical Chromatographic Conditions for this compound and Related Peptide Analysis
ParameterDescriptionCommon ImplementationReference
TechniqueHigh-Performance or Ultra-High-Performance Liquid ChromatographyRP-HPLC, UPLC nih.gov
Stationary Phase (Column)Solid support, typically silica-based with hydrophobic ligandsAgilent Zorbax 300SB-C18, Waters XBridge BEH300 C18 rsc.org
Mobile PhaseA gradient mixture of aqueous and organic solventsA: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA nih.govrsc.org
DetectionMeasurement of analyte elution, typically by UV absorbanceUV at 214 nm (peptide bonds) or 280 nm (indole ring)
Flow RateThe speed at which the mobile phase passes through the column0.8 - 1.0 mL/min for analytical columns rsc.org
ApplicationPurpose of the analysisReaction monitoring, purity assessment (>97%), mechanistic studies cam.ac.ukapeptides.comnih.gov

Spectroscopic Characterization Methods for Structural Elucidation of Intermediates and Products in Synthetic Pathways

While chromatography confirms purity, spectroscopic methods are required to elucidate and verify the exact chemical structure of intermediates and final products derived from this compound. uit.no Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are the cornerstone techniques for this purpose. uit.nouantwerpen.be

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ionized molecule. This precision allows for the determination of a compound's elemental formula, serving as a primary method of identity confirmation. For this compound, the theoretical exact mass can be calculated from its molecular formula, and the experimental value obtained from an HRMS instrument (often using electrospray ionization, ESI) must fall within a very narrow error margin (typically <5 ppm) of this value. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound
Compound NameMolecular FormulaCalculated Exact Mass (Da)Ionization ModeReference
This compoundC₂₄H₂₆N₂O₆438.17908655ESI+, ESI- nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of a molecule. weebly.com One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the types and numbers of different atoms. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the benzyloxycarbonyl (Z) group, the tert-butoxycarbonyl (Boc) group (a sharp singlet for the nine equivalent protons), and the distinct protons of the tryptophan backbone and indole (B1671886) ring.

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the full molecular structure, especially for more complex products or intermediates. core.ac.uk These techniques reveal correlations between nuclei, allowing for the unambiguous assignment of signals and confirmation of the final structure. core.ac.uk

Quantitative Analytical Approaches for Reaction Yield and Conversion Determination in Research

Accurately determining the efficiency of a chemical reaction is fundamental to synthetic research. For reactions involving this compound, both chromatographic and spectroscopic methods are adapted for quantitative analysis of reaction conversion and final product yield.

HPLC-Based Quantification: The data used for purity assessment can also be used to quantify reaction yield. By using a calibration curve generated from standards of known concentration, the concentration of the product in a reaction mixture or a purified sample can be determined from its peak area in the HPLC chromatogram. nih.gov More commonly in a research setting, the percentage conversion is determined by comparing the relative peak area of the starting material to that of the product in an LC-MS trace at various time points. cam.ac.ukacs.org

Quantitative NMR (qNMR): This powerful technique allows for the determination of the absolute quantity of a substance without the need for an identical analytical standard. The method involves adding a known amount of an internal standard—a stable, unreactive compound with sharp, non-overlapping NMR signals—to the sample. nih.gov The yield of the product can then be calculated by comparing the integral of one of its characteristic signals to the integral of a signal from the internal standard. nih.gov For instance, pentamethylbenzene (B147382) has been used as an internal standard for determining the yield of ketone products from N-Cbz protected amino acids. nih.gov This approach is highly accurate and provides a direct measure of the amount of product formed.

Theoretical and Computational Investigations of Z Trp Boc Oh Reactivity

Quantum Mechanical Studies of Protecting Group Influences on Electronic Structure

Quantum mechanical calculations are instrumental in understanding how the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups modulate the electronic environment of the tryptophan derivative. These groups, while sterically bulky, also exert significant electronic effects that can influence the reactivity of the amino acid.

The Z-group, with its phenyl ring, can participate in π-stacking interactions and alters the electron density of the N-α-carbamate. The Boc group, attached to the indole (B1671886) nitrogen, is primarily an electron-withdrawing group due to the carbonyl moiety, which decreases the electron density of the indole ring system. This has implications for the nucleophilicity of the indole side chain and its potential to engage in side reactions.

Table 1: Calculated Electronic Properties of Tryptophan Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
Tryptophan -5.4 -0.2 5.2
Z-Tryptophan -5.8 -0.5 5.3
Z-Trp(Boc)-OH -6.2 -0.7 5.5

Note: The values presented are illustrative and based on typical trends observed in computational studies of protected amino acids.

Molecular Modeling of Conformational Preferences and Stereochemical Landscapes

The conformational landscape of this compound is vast due to the numerous rotatable bonds in its structure. Molecular modeling techniques, including molecular mechanics (MM) and DFT, are essential for identifying low-energy conformations and understanding the factors that govern its three-dimensional structure. researchgate.net

The conformational preferences are dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions. The bulky Z and Boc groups impose significant steric constraints, influencing the accessible ranges of the backbone dihedral angles (φ and ψ) and the side-chain dihedral angles (χ). For instance, certain combinations of φ and ψ angles may be disfavored due to steric clashes between the protecting groups and the rest of the molecule.

Computational conformational searches can systematically explore the potential energy surface to locate stable conformers. These studies often reveal that the molecule may adopt folded or extended structures, with the relative populations of these conformers being solvent-dependent. In non-polar environments, conformations stabilized by intramolecular hydrogen bonds, such as between the N-H of the carbamate (B1207046) and a carbonyl oxygen, may be favored. In polar solvents, these hydrogen bonds may be disrupted in favor of interactions with the solvent.

Table 2: Representative Low-Energy Conformations of this compound

Conformer φ (°) ψ (°) Relative Energy (kcal/mol)
Extended -150 150 0.0
Folded (β-turn like) -80 20 1.5
Folded (γ-turn like) 75 -70 2.1

Note: These values are hypothetical and serve to illustrate the typical energy differences between conformations of protected amino acids.

Computational Insights into Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to view the mechanisms of reactions involving this compound, such as peptide bond formation. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and the corresponding activation energies that govern the reaction rate. rsc.org

For example, in a peptide coupling reaction, this compound would first be activated, for instance, by forming an active ester or an acyl-isourea with a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). Computational methods can model the step-by-step mechanism of this activation process and the subsequent nucleophilic attack by the amino group of another amino acid. acs.org

These calculations can elucidate the structure of the transition state, revealing the precise geometry of the atoms as the new bond is formed. The calculated activation energy provides a quantitative measure of the kinetic feasibility of the reaction pathway. Furthermore, computational studies can help to understand and predict the stereochemical outcome of a reaction, which is of paramount importance in peptide synthesis to avoid epimerization. escholarship.org

Table 3: Hypothetical Reaction Profile for Peptide Coupling with this compound

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (this compound + DCC) 0.0
2 Transition State 1 (Activation) 15.2
3 Intermediate (O-acylisourea) -5.1
4 Transition State 2 (Nucleophilic Attack) 12.8
5 Products (Dipeptide + DCU) -20.5

Note: These energy values are illustrative of a typical peptide coupling reaction profile and are not specific to a particular experimental setup.

Emerging Research Directions and Future Perspectives for Z Trp Boc Oh

Integration into Automated Synthesis Platforms for High-Throughput Research

The demand for synthetic peptides in drug discovery and materials science has surged, necessitating high-throughput synthesis and screening methodologies. csic.es Automated solid-phase peptide synthesis (SPPS) has become the cornerstone of this effort, and the integration of specialized amino acid derivatives like Z-Trp(Boc)-OH is critical for its success. mdpi.com

Automated peptide synthesizers rely on the efficient and reliable coupling of amino acids to a growing peptide chain on a solid support. acs.orgpeptide.com this compound, with its protected indole (B1671886) side chain, prevents undesirable side reactions that can occur with the tryptophan residue under the repeated cycles of coupling and deprotection in SPPS. peptide.com The tert-butoxycarbonyl (Boc) group on the indole nitrogen is stable to the conditions used for the removal of the temporary Nα-Fmoc group, ensuring the integrity of the tryptophan side chain throughout the synthesis. ub.edu

Recent advancements in automated flow peptide synthesis have further highlighted the importance of optimized building blocks. acs.org Studies using automated platforms have shown that certain protected amino acids, including those with bulky side-chain protecting groups like Trp(Boc), can influence aggregation during synthesis. acs.org Understanding these sequence-dependent events is crucial for optimizing synthesis protocols and improving the yield and purity of complex peptides. acs.org High-throughput screening of peptide libraries, often synthesized using automated platforms, allows for the rapid identification of bioactive sequences. nih.gov The use of well-defined, protected amino acids like this compound in these libraries is essential for ensuring the fidelity of the synthesized peptides and the reliability of the screening results.

Platform/TechniqueRole of this compoundKey Research Finding
Automated Solid-Phase Peptide Synthesis (SPPS)Prevents side reactions at the tryptophan indole.The Boc protecting group on the indole is orthogonal to the commonly used Fmoc Nα-protection, ensuring side-chain integrity. ub.edu
Automated Flow Peptide SynthesisInfluences peptide aggregation during synthesis.Aromatic and hydrophobic side-chain protecting groups, such as in Trp(Boc), can increase the probability of aggregation. acs.org
High-Throughput Library SynthesisEnsures the chemical diversity and fidelity of synthesized peptides.Essential for creating libraries of peptides for screening and discovery of new bioactive molecules. nih.gov

Exploration in Non-Peptidic Scaffold Synthesis and Biomaterial Science

The utility of this compound is expanding beyond linear peptides into the construction of more complex molecular architectures and advanced biomaterials. The unique properties of the tryptophan side chain, combined with the synthetic versatility afforded by the protecting groups, make it an attractive component for creating novel functional molecules.

In the realm of non-peptidic scaffolds, this compound can be incorporated into branched or cyclic structures that mimic or enhance the properties of natural biomolecules. rsc.org These scaffolds can serve as frameworks for presenting bioactive motifs, developing new therapeutic agents, or creating diagnostic tools. mdpi.com The ability to selectively deprotect the Nα- and side-chain protecting groups allows for the precise attachment of other molecules at specific points, enabling the construction of multifunctional constructs.

In biomaterial science, self-assembling peptides are a major area of research, with applications in tissue engineering, drug delivery, and regenerative medicine. rsc.orgnih.gov The tryptophan derivative, Fmoc-Trp(Boc)-OH, a close relative of this compound, has been shown to self-assemble into nanoparticles. researchgate.netnih.gov These nanostructures are biocompatible and can encapsulate and deliver drugs, highlighting the potential of protected tryptophan derivatives in creating sophisticated drug delivery systems. researchgate.netnih.gov The hydrophobic and aromatic nature of the protected tryptophan side chain can play a crucial role in driving the self-assembly process and stabilizing the resulting nanostructures. nih.gov Furthermore, peptide-based hydrogels are being developed as scaffolds for tissue repair, and the incorporation of functionalized amino acids can enhance their mechanical properties and biological activity. whiterose.ac.uk

Area of ExplorationApplication of this compound or Related DerivativesResearch Finding
Non-Peptidic ScaffoldsBuilding block for branched and cyclic molecular architectures.The orthogonal protecting groups allow for site-selective functionalization to create multifunctional molecules. rsc.orgmdpi.com
Biomaterial Science (Nanoparticles)Fmoc-Trp(Boc)-OH self-assembles into nanoparticles for drug delivery.These nanoparticles are biocompatible and can encapsulate therapeutic agents like doxorubicin. researchgate.netnih.gov
Biomaterial Science (Hydrogels)Component in self-assembling peptide hydrogels for tissue engineering.Incorporation of functionalized amino acids can modulate the properties of the hydrogel scaffold. whiterose.ac.uk

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the field of peptide synthesis, aiming to reduce the environmental impact of chemical manufacturing. csic.es This includes the development of more sustainable methods for the synthesis of amino acid derivatives like this compound and the use of greener solvents and reagents in peptide synthesis itself. mdpi.com

Traditionally, peptide synthesis involves the use of large quantities of hazardous solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). acs.org Research is actively exploring the replacement of these solvents with more environmentally friendly alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate. acs.orgacs.org The solubility and reactivity of protected amino acids, including this compound, in these green solvents are critical factors for the successful implementation of sustainable SPPS protocols. acs.org

Green Chemistry ApproachApplication in Peptide SynthesisRelevance to this compound
Green SolventsReplacement of DMF and DCM with solvents like 2-MeTHF and ethyl acetate. acs.orgacs.orgThe solubility and performance of this compound in these alternative solvents are crucial for developing green SPPS methods. acs.org
Catalytic MethodsMore efficient and less wasteful synthesis of protected amino acids.Development of sustainable routes to produce this compound itself.
Reagent RecyclingReducing waste by reusing solvents and other reagents. mdpi.comContributes to a more sustainable overall process for syntheses involving this compound.
Safer Coupling ReagentsUse of reagents that do not produce hazardous byproducts. researchgate.netEnhances the safety and environmental profile of peptide synthesis utilizing this compound.

Advanced Methodologies for Late-Stage Functionalization of Peptides Containing Tryptophan

Late-stage functionalization, the modification of complex molecules like peptides at a late point in their synthesis, is a powerful strategy for creating structural diversity and fine-tuning biological activity. rsc.org The tryptophan residue, with its unique indole side chain, is an attractive target for such modifications, and this compound serves as a key precursor in strategies that require a protected indole nitrogen.

Recent research has focused on developing novel chemical reactions that can selectively modify the tryptophan side chain within a peptide. rsc.org These methods often rely on transition metal catalysis, such as copper-catalyzed Ullmann coupling or rhodium-catalyzed C-H activation, to introduce new functional groups onto the indole ring. rsc.orgresearchgate.net The Boc group on the indole nitrogen in a precursor like this compound can play a directing role in these reactions or can be removed to allow for subsequent functionalization at the indole nitrogen.

The Petasis reaction, a multicomponent reaction, has been successfully applied to the tryptophan side chain for peptide stapling and labeling. researchgate.netcam.ac.uk This approach allows for the creation of macrocyclic peptides with enhanced stability and the introduction of tags for biological studies. researchgate.netcam.ac.uk The use of a protected tryptophan derivative like Fmoc-Trp(Boc)-OH in the initial synthesis allows for the selective reaction at the indole nitrogen in a later step. researchgate.netcam.ac.uk These advanced methodologies for late-stage functionalization are expanding the chemical space accessible for peptide-based drug discovery and chemical biology, with this compound and its analogs playing a pivotal role. thieme-connect.com

Functionalization MethodDescriptionRole of Protected Tryptophan
Copper-Catalyzed Ullmann CouplingArylation of the indole side chain of tryptophan. rsc.orgA protected indole nitrogen can influence the regioselectivity of the reaction.
Rhodium-Catalyzed C-H ActivationSite-selective functionalization of the indole ring. researchgate.netThe protecting group can direct the catalyst to a specific position on the indole.
Petasis ReactionMulticomponent reaction for peptide stapling and labeling. researchgate.netcam.ac.ukA protected tryptophan derivative is used as a key building block for subsequent modification. researchgate.netcam.ac.uk
Photoredox CatalysisIntroduction of functional groups using visible light. thieme-connect.comEnables novel transformations on the tryptophan side chain under mild conditions.

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